molecular formula C20H16O5 B1678305 Psoralidin CAS No. 18642-23-4

Psoralidin

Cat. No. B1678305
CAS RN: 18642-23-4
M. Wt: 336.3 g/mol
InChI Key: YABIJLLNNFURIJ-UHFFFAOYSA-N
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Description

Psoralidin is a furanocoumarin natural product used in Chinese medicine . It has been shown to have anticancer activity with a variety of mechanisms proposed . Psoralidin induces ROS generation in androgen-independent prostate cancer cells, leading to inhibition of cell proliferation . Structurally, psoralidin is a coumestan derivative; it has an isopentenyl group at the second carbon position of coumestrol .


Synthesis Analysis

The total synthesis of Psoralidin, an anticancer natural product, has been documented . The synthesis involves reactions requiring anhydrous conditions conducted in flame-dried glass apparati under positive pressure of N2 or Ar .


Molecular Structure Analysis

Psoralidin is a coumestan derivative with an isopentenyl group at the second carbon position of coumestrol . A study has experimentally and computationally investigated the Psoralidin–cucurbit 7uril complex, which has been characterized using 1 H NMR and UV spectroscopy, phase solubility method, and DFT calculations .


Chemical Reactions Analysis

Psoralidin has been found to stimulate synaptic modulation by activating mitogen-activated protein kinase (MAPK) signaling, which in turn induced the expression of neuronal immediate-early genes .

Scientific Research Applications

1. Anticancer Properties

Psoralidin has demonstrated significant potential in cancer treatment, especially in estrogen-related diseases. It exhibits anticancer effects through various mechanisms such as inducing oxidative stress, apoptosis, autophagy-dependent cell death, and activating estrogen receptors (ER)-signaling pathways. These mechanisms are evident in multiple cancers, including breast, lung, and prostate cancer. Psoralidin's effectiveness in inhibiting tumor growth and enhancing apoptosis has been extensively studied, underscoring its promise as a natural therapeutic agent for cancer treatment (Sharifi‐Rad et al., 2020), (Xin et al., 2019), (Srinivasan et al., 2010).

2. Osteoporosis Treatment

Research has indicated that psoralidin is effective in treating osteoporosis. It acts on osteoclast precursors to inhibit RANKL/RANK signaling, crucial for bone resorption. This property makes psoralidin a potential therapeutic strategy for osteoclast-related disorders, such as rheumatoid arthritis and postmenopausal osteoporosis. Moreover, psoralidin promotes osteogenesis and inhibits adipogenesis, suggesting its role in bone health (Kong et al., 2017), (Cao et al., 2019).

3. Antidepressant-like Effects

Psoralidin has shown potential as an antidepressant. It decreases immobility time and increases swimming behavior in animal models, indicative of antidepressant-like properties. This effect is mediated via the monoamine neurotransmitter and the hypothalamic-pituitary-adrenal (HPA) axis systems (Yi et al., 2008).

4. Neuroprotective Role

Psoralidin has been observed to offer neuroprotection, particularly in cerebral hypoxia/reoxygenation injury. It activates GAS6/Axl signaling, which modulates cellular oxidative stress, apoptosis, survival, proliferation, migration, and mitogenesis. This suggests psoralidin's potential in treating neurological disorders and brain injuries (Lei et al., 2022).

5. Anti-Inflammatory and Immunomodulatory Effects

Psoralidin exhibits anti-inflammatory and immunomodulatory effects. It inhibits lipopolysaccharide (LPS)-induced nitric oxide production and suppresses various signaling pathways involved in inflammation. This property makes psoralidin a potential agent for treating inflammatory diseases (Chiou et al., 2011).

6. Antioxidant Activity

Psoralidin has been shown to induce oxidative damage mediated apoptosis in cancer cells, highlighting its antioxidant properties. This activity is particularly notable in colon cancer cells, where psoralidin induces ROS generation leading to DNA damage and apoptosis (Sun et al., 2022).

Safety And Hazards

Psoralidin is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended when handling Psoralidin .

Future Directions

Psoralidin has shown complex therapeutic potential, especially in estrogen-related diseases and as a chemopreventive agent . Future investigations are recommended to help design Psoralidin in other research and future efforts . A study has also suggested that Psoralidin triggers synaptic remodeling through activating NMDA receptor and subsequent MAPK signaling cascades, and therefore could possibly serve as an NMDA receptor modulator .

properties

IUPAC Name

3,9-dihydroxy-2-(3-methylbut-2-enyl)-[1]benzofuro[3,2-c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-10(2)3-4-11-7-14-17(9-15(11)22)25-20(23)18-13-6-5-12(21)8-16(13)24-19(14)18/h3,5-9,21-22H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABIJLLNNFURIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC2=C(C=C1O)OC(=O)C3=C2OC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171903
Record name Psoralidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Psoralidin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Psoralidin

CAS RN

18642-23-4
Record name Psoralidin
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Record name Psoralidin
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Record name Psoralidin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18642-23-4
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Record name PSORALIDIN
Source FDA Global Substance Registration System (GSRS)
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Record name Psoralidin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

290 - 292 °C
Record name Psoralidin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,010
Citations
J Sharifi-Rad, S Kamiloglu, B Yeskaliyeva… - Frontiers in …, 2020 - frontiersin.org
… the scientific community regarding psoralidin increased, especially after … pieces of evidence indicate that psoralidin has anticancer, … and critical review of psoralidin on its bioavailability, …
Number of citations: 49 www.frontiersin.org
HN Khastgir, PC Duttagupta, P Sengupta - Tetrahedron, 1961 - Elsevier
Psoralidin, C 20 H 16 O 5 the phenolic coumarin of Psoralea corylifolia Linn. has been shown to possess two hydroxyl groups, one conjugated δ-lactone, one isopentenyl group and an …
Number of citations: 56 www.sciencedirect.com
Z **n, X Wu, Z Yu, J Shang, B Xu, S Jiang… - Pharmacological …, 2019 - Elsevier
… Psoralidin (PSO) is a natural phenolic coumarin that is extracted from the seeds of Psoralea corylifolia L. PSO possesses a variety of pharmacological activities, including anti-oxidative, …
Number of citations: 27 www.sciencedirect.com
X Liu, JW Nam, YS Song, ANI Viswanath… - Bioorganic & Medicinal …, 2014 - Elsevier
… psoralidin is mediated via induction of ER conformation by psoralidin and direct binding of the psoralidin–… Finally, molecular docking of psoralidin to the ligand binding pocket of the ERα …
Number of citations: 63 www.sciencedirect.com
LT Yi, YC Li, Y Pan, JM Li, Q Xu, SF Mo, CF Qiao… - Progress in Neuro …, 2008 - Elsevier
… Psoralidin significantly decreased immobility time and increased swimming behavior … Psoralidin did not affect locomotor activity in the open-field test. After a 3-day treatment, psoralidin …
Number of citations: 101 www.sciencedirect.com
HJ Yang, HS Youn, KM Seong, YJ Yun, W Kim… - Biochemical …, 2011 - Elsevier
… mechanism and anti-inflammatory role of psoralidin in human normal lung fibroblasts and … of psoralidin as a dual inhibitor of COX-2 and 5-LOX. These results suggest that psoralidin …
Number of citations: 114 www.sciencedirect.com
J Bronikowska, E Szliszka, D Jaworska, ZP Czuba… - Molecules, 2012 - mdpi.com
… Previous experimental data from in vitro and in vivo studies showed that psoralidin induced … and apoptotic activities of psoralidin against HeLa cells after 48 incubation time. Psoralidin at …
Number of citations: 122 www.mdpi.com
K Patel, V Kumar, A Verma, M Rahman… - Current Bioactive …, 2019 - ingentaconnect.com
… , the new psoralidin glucoside was identified as psoralidin-6',7-di-O-β-D- glucopyranoside [19]. A concise data of various analytical techniques of psoralidin were presented in Table 2. …
Number of citations: 18 www.ingentaconnect.com
E Szliszka, ZP Czuba, Ł Sêdek, A Paradysz… - Pharmacological …, 2011 - Springer
… of neobavaisoflavone and psoralidin in combination with TRAIL … that neobavaisoflavone and psoralidin sensitized TRAIL-… or 50 JlM psoralidin increased the percentage ofthe apoptotic …
Number of citations: 114 link.springer.com
Z Liang, Y Chen, Z Wang, X Wu, C Deng… - Journal of Advanced …, 2022 - Elsevier
Introduction Adriamycin (ADR) is an efficient and common broad-spectrum anticancer drug. However, the cumulative and dose-dependent toxicity induced by ADR severely limits its …
Number of citations: 10 www.sciencedirect.com

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